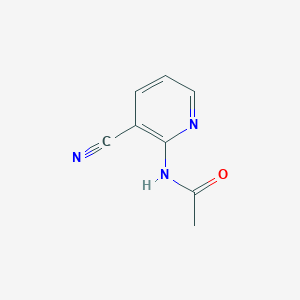

N-(3-cyanopyridin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-cyanopyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)11-8-7(5-9)3-2-4-10-8/h2-4H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQJJMNVXNHAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69278-08-6 | |

| Record name | N-(3-cyanopyridin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3 Cyanopyridin 2 Yl Acetamide and Structural Analogs

Direct N-Acylation Routes to N-(3-cyanopyridin-2-yl)acetamide Scaffolds

The most direct method for the synthesis of this compound involves the N-acylation of the parent amine, 2-amino-3-cyanopyridine (B104079). This transformation is typically achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent. The choice of solvent and the use of a base are critical for the success of this reaction. Inert solvents such as dioxane or dichloromethane (B109758) are commonly employed. A base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), is used to neutralize the acid byproduct (e.g., HCl or acetic acid), which would otherwise protonate the starting amine, rendering it unreactive. semanticscholar.orgyoutube.com

For instance, the direct treatment of 2-aminopyridines with benzoyl chlorides in the presence of triethylamine has been reported to sometimes lead to the formation of N,N-dibenzoyl derivatives. semanticscholar.org However, by carefully controlling the reaction conditions, such as temperature and the nature of the base, selective mono-acylation can be achieved. Using a weaker base like pyridine can help avoid the formation of diacylated byproducts. semanticscholar.org

Multicomponent Reaction Strategies for 3-Cyanopyridine (B1664610) Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 3-cyanopyridine derivatives from simple starting materials in a single step. mdpi.comscielo.br These reactions are highly valued in medicinal and materials chemistry for their ability to rapidly generate libraries of structurally diverse compounds.

A common MCR for the synthesis of 2-amino-3-cyanopyridine scaffolds involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt (like ammonium acetate). mdpi.comscielo.broiccpress.com This four-component reaction assembles the pyridine ring in a single synthetic operation, incorporating the essential cyano and amino groups. Various catalysts have been developed to promote this reaction, enhancing its efficiency and yield. mdpi.comscielo.broiccpress.com

Eco-Friendly and Green Chemistry Protocols

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign protocols for the synthesis of 3-cyanopyridine derivatives. These methods focus on using non-toxic catalysts, solvent-free conditions, and energy-efficient techniques like microwave irradiation. mdpi.comresearchgate.netsemanticscholar.org

For example, nanostructured catalysts such as Na2CaP2O7 and copper nanoparticles on charcoal (Cu/C) have been successfully employed in the multicomponent synthesis of 2-amino-3-cyanopyridines. mdpi.comscielo.brbohrium.com These heterogeneous catalysts are often reusable, reducing waste and cost. mdpi.comscielo.br Many of these reactions can be performed under solvent-free conditions at elevated temperatures (e.g., 80 °C) or with microwave assistance, which significantly shortens reaction times and often improves yields. mdpi.comsemanticscholar.orgpreprints.orgresearchgate.net The use of animal bone meal as a natural, heterogeneous catalyst has also been reported for the eco-friendly synthesis of 3-cyanopyridine derivatives. researchgate.net

Below is a table summarizing various green catalysts used in the synthesis of 2-amino-3-cyanopyridine derivatives.

| Catalyst | Starting Materials | Reaction Conditions | Yield Range | Reference |

| Nanostructured Na2CaP2O7 | Aldehydes, malononitrile, ketones, ammonium acetate | Solvent-free, 80 °C | 84–94% | mdpi.com |

| Copper on Charcoal (Cu/C) | Aldehydes, ketones, malononitrile, ammonium acetate | Chloroform | 86–94% | scielo.br |

| Zinc Zirconium Phosphate (ZPZn) | Aldehydes, ketones, malononitrile, ammonium acetate | Solvent-free | Fair to excellent | oiccpress.com |

| Animal Bone Meal | 1,3-dicarbonyls, aldehydes, malononitrile, alcohols | Not specified | 80–92% | researchgate.net |

| None (Microwave) | Malononitrile, aldehydes, ketones, ammonium acetate | Solvent-free, microwave | 72–86% | semanticscholar.orgresearchgate.net |

Utilization of 2-Amino-3-cyanopyridine Derivatives as Key Synthetic Intermediates

2-Amino-3-cyanopyridine and its derivatives are highly versatile and important intermediates in organic synthesis. tandfonline.comresearchgate.netresearchgate.net The presence of three reactive sites—the amino group, the cyano group, and the pyridine ring itself—allows for a wide range of chemical transformations. researchgate.net These compounds serve as crucial building blocks for the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, by reacting with reagents like formamide. mdpi.compreprints.org

The reactivity of the amino group allows for acylation, alkylation, and the formation of Schiff bases. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. researchgate.netgoogle.com This versatility makes 2-amino-3-cyanopyridine a cornerstone for the construction of more complex molecules with potential applications in various fields.

Strategic Derivatization through Reaction with Acyl Halides and Anhydrides

The synthesis of this compound from 2-amino-3-cyanopyridine is a classic example of derivatization using an acylating agent. Acyl halides, particularly acetyl chloride, and anhydrides, such as acetic anhydride, are the most common reagents for this purpose. youtube.com

The reaction mechanism involves the nucleophilic amino group of the pyridine attacking the electrophilic carbonyl carbon of the acyl halide or anhydride. youtube.com In the case of an acyl halide, a molecule of hydrogen halide is eliminated, which is typically neutralized by a base. youtube.com With an anhydride, a molecule of carboxylic acid is formed as a byproduct. researchgate.net The choice between an acyl halide and an anhydride can depend on factors like reactivity, cost, and the desired reaction conditions. Acyl halides are generally more reactive than anhydrides. youtube.com

The reaction conditions, such as the choice of solvent (e.g., pyridine, dichloromethane) and the presence of a base (e.g., triethylamine, pyridine), can significantly influence the outcome, including the potential for diacylation, where both hydrogen atoms of the primary amine are substituted. semanticscholar.org

Methodological Advancements and Yield Optimization in Acetamide (B32628) Synthesis

Optimizing the yield and purity of this compound requires careful consideration of several factors. Methodological advancements often focus on improving the selectivity of the N-acylation reaction and simplifying the purification process.

Key parameters for optimization include:

Catalyst: While often not strictly necessary for simple acylations, catalysts can be employed to increase reaction rates or enable the use of less reactive acylating agents.

Base: The choice and amount of base are crucial. A strong base can deprotonate the resulting amide, leading to undesired side reactions or diacylation. semanticscholar.org Using the aminopyridine substrate itself as the base or employing a weak base like pyridine can favor mono-acylation. semanticscholar.org

Temperature: Lowering the reaction temperature (e.g., to 0 °C) can help control the reactivity and minimize the formation of byproducts.

Solvent: The solvent must be inert to the reactants and capable of dissolving the starting materials.

Purification: Purification of the final product often involves techniques like recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Studies on the acylation of similar aminopyridine systems have shown that yields can be moderate to good, typically ranging from 65% to 80%, with high purity achievable through careful optimization of these parameters.

The table below outlines a general approach for optimizing the synthesis of N-acyl aminopyridines.

| Parameter | Consideration for Optimization | Potential Outcome |

| Reagent | Use of acyl chloride vs. anhydride | Acyl chlorides are more reactive but may require stricter control. |

| Base | Weak base (e.g., pyridine) vs. strong base (e.g., triethylamine) | A weak base minimizes diacylation and other side reactions. semanticscholar.org |

| Temperature | Cooling the reaction mixture (e.g., 0 °C) | Increased selectivity and reduced byproduct formation. |

| Purification | Recrystallization vs. column chromatography | High purity of the final acetamide product. |

Comprehensive Spectroscopic and Structural Elucidation of N 3 Cyanopyridin 2 Yl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational Insights

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule, as well as their neighboring environments. In the case of N-(3-cyanopyridin-2-yl)acetamide, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the amide proton, and the methyl protons of the acetamide (B32628) group.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing cyano group and the electron-donating acetamide group. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetamide group will likely appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.60 | Doublet of doublets | 1H | H6-pyridine |

| ~ 8.00 | Doublet of doublets | 1H | H4-pyridine |

| ~ 7.40 | Doublet of doublets | 1H | H5-pyridine |

| ~ 9.80 | Singlet (broad) | 1H | NH |

| ~ 2.20 | Singlet | 3H | CH₃ |

Note: Predicted data is based on analysis of similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Skeletal Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring will resonate in the downfield region, typically between δ 110 and 160 ppm. The cyano group carbon will also appear in this region. The carbonyl carbon of the acetamide group is expected to have a characteristic chemical shift further downfield, usually around δ 170 ppm. The methyl carbon of the acetamide group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169.0 | C=O (amide) |

| ~ 155.0 | C2-pyridine |

| ~ 152.0 | C6-pyridine |

| ~ 140.0 | C4-pyridine |

| ~ 120.0 | C5-pyridine |

| ~ 116.0 | C≡N |

| ~ 108.0 | C3-pyridine |

| ~ 25.0 | CH₃ |

Note: Predicted data is based on analysis of similar structures. Actual experimental values may vary.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For this compound, this would confirm the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and their directly attached carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C≡N, and aromatic C-H and C=C bonds.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch (amide) |

| ~ 3100-3000 | Weak | Aromatic C-H stretch |

| ~ 2230 | Strong | C≡N stretch (nitrile) |

| ~ 1690 | Strong | C=O stretch (amide I) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1540 | Medium | N-H bend (amide II) |

Note: Predicted data is based on characteristic vibrational frequencies of functional groups.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the unambiguous determination of the molecular formula. The predicted monoisotopic mass for this compound (C₈H₇N₃O) is approximately 161.0589 Da.

In addition to confirming the molecular formula, mass spectrometry can provide structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart into smaller, characteristic fragments. The fragmentation of this compound would likely involve cleavage of the amide bond, leading to fragments corresponding to the acetyl group and the 2-amino-3-cyanopyridine (B104079) moiety.

Predicted HRMS Data and Fragmentation for this compound

| m/z (Predicted) | Possible Fragment |

| 162.0662 | [M+H]⁺ |

| 120.0456 | [M - C₂H₂O + H]⁺ (loss of ketene) |

| 93.0351 | [C₅H₃N₂]⁺ (pyridyl fragment after amide cleavage) |

| 43.0184 | [C₂H₃O]⁺ (acetyl cation) |

Note: Predicted m/z values are for the protonated molecule and its major fragments.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise arrangement of atoms in the crystal lattice can be determined, providing accurate measurements of bond lengths, bond angles, and torsional angles.

While no published single-crystal X-ray diffraction data for this compound has been identified, such an analysis would provide invaluable information. It would confirm the planarity of the pyridine ring and the geometry of the acetamide substituent. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding between the amide N-H group and the nitrogen atom of the pyridine ring or the cyano group of neighboring molecules, which govern the packing of the molecules in the solid state.

Determination of Solid-State Molecular Conformation

Information regarding the precise bond lengths, bond angles, and dihedral angles of this compound in the solid state is not available in published literature. This data is typically derived from single-crystal X-ray diffraction analysis, which does not appear to have been performed or reported for this compound.

Computational Chemistry and Theoretical Investigations into N 3 Cyanopyridin 2 Yl Acetamide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For N-(3-cyanopyridin-2-yl)acetamide, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide significant insights. nih.govcore.ac.uk

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability. nih.govwuxibiology.com A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the acetamido group, while the LUMO is likely to be centered around the electron-withdrawing cyano group and the pyridine ring. This distribution facilitates intramolecular charge transfer from the electron-donating groups to the electron-accepting group.

Table 1: Theoretical Frontier Molecular Orbital Energies and Energy Gap for a Representative Cyanopyridine Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: These are representative values based on DFT calculations for similar aromatic compounds and are intended for illustrative purposes. researchgate.net A smaller HOMO-LUMO gap indicates that the molecule is more prone to electronic transitions. libretexts.org

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui Functions)

Quantum chemical descriptors derived from DFT calculations help in predicting the reactivity of different sites within a molecule. Fukui functions are particularly useful for identifying sites susceptible to nucleophilic, electrophilic, and radical attacks. derpharmachemica.com

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons. For this compound, the nitrogen atom of the cyano group and the carbonyl carbon of the acetamido group are expected to be potential sites for nucleophilic attack. Conversely, the amine nitrogen and the aromatic ring carbons could be susceptible to electrophilic attack.

Table 2: Predicted Reactive Sites in this compound based on Fukui Functions

| Atom/Region | Predicted Reactivity |

| Cyano Group (N) | Nucleophilic Attack |

| Carbonyl Carbon (C=O) | Nucleophilic Attack |

| Amine Nitrogen (NH) | Electrophilic Attack |

| Pyridine Ring Carbons | Electrophilic Attack |

This table is illustrative and based on general principles of chemical reactivity.

Computational Prediction and Validation of Spectroscopic Parameters (IR, NMR, UV-Vis)

DFT calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data for validation of the computed molecular structure. core.ac.ukscielo.org.za

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the C≡N stretch of the cyano group (typically around 2220-2260 cm⁻¹), the C=O stretch of the amide group (around 1650-1680 cm⁻¹), and N-H stretching vibrations. acs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. scielo.org.za The predicted chemical shifts for the protons and carbons in the pyridine ring and the acetamido group can be compared with experimental NMR spectra to confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. scielo.org.za The calculations would reveal the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* and n → π* transitions within the aromatic system and the carbonyl group. libretexts.org

Table 3: Predicted and Experimental Spectroscopic Data for a Related Cyanopyridine Compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| IR (C≡N stretch) | ~2230 cm⁻¹ | 2224 cm⁻¹ acs.org |

| IR (C=O stretch) | ~1670 cm⁻¹ | 1671 cm⁻¹ acs.org |

| ¹³C NMR (Cyano C) | ~117 ppm | 117.2 ppm acs.org |

| UV-Vis (λmax) | ~290 nm | Not Available |

Note: The experimental values are for a similar compound, 2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide. acs.org The predicted values are illustrative.

Surface and Interaction Analysis (e.g., Hirshfeld Surface Analysis for Crystal Packing)

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze hydrogen bonds, π-π stacking, and other van der Waals interactions that govern the crystal packing.

Mechanistic Studies of Reactions Involving this compound Scaffolds

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. researchgate.netnih.gov For reactions involving the this compound scaffold, computational studies can map out the potential energy surface, identify transition states, and calculate activation energies for different reaction pathways.

For instance, in a cyclization reaction involving a cyanopyridine derivative, DFT calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. By comparing the activation barriers of different possible routes, the most favorable reaction pathway can be identified. researchgate.net Such studies provide a deeper understanding of the reaction's kinetics and thermodynamics, which is crucial for optimizing reaction conditions and designing new synthetic routes.

Reactivity Profiles and Heterocyclic Transformations of N 3 Cyanopyridin 2 Yl Acetamide

The chemical character of N-(3-cyanopyridin-2-yl)acetamide is defined by the interplay of its constituent parts: an electron-deficient pyridine (B92270) ring and a reactive acetamide (B32628) side chain. The pyridine ring, substituted with an electron-withdrawing cyano group at the C-3 position, is activated towards nucleophilic attack. Conversely, the acetamide moiety contains a nucleophilic nitrogen atom and an electrophilic carbonyl carbon, alongside an active methylene (B1212753) group that provides a site for various synthetic transformations. This dual reactivity allows for a range of chemical manipulations.

Cycloaddition and Annulation Reactions to Fused Ring Systems

The structure of this compound is particularly amenable to reactions that build fused heterocyclic systems. Through strategic cycloaddition and annulation reactions, the foundational pyridine ring can be elaborated into more complex thienopyridine and furopyridine derivatives.

Synthesis of Thienopyridine and Furopyridine Derivatives

The synthesis of thienopyridines often begins with a related precursor, 3-cyanopyridine-2(1H)-thione. This starting material undergoes S-alkylation with a haloacetamide, such as 2-chloroacetamide, to form a 2-((3-cyanopyridin-2-yl)thio)acetamide intermediate. mdpi.comsemanticscholar.orgnih.gov This intermediate is structurally analogous to the subject compound, differing by a sulfur linkage. Subsequent base-catalyzed intramolecular cyclization of this intermediate leads to the formation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. mdpi.comsciforum.net This transformation highlights the reactivity of the cyano group and the newly introduced active methylene group of the acetamide side chain.

Similarly, furopyridine derivatives can be synthesized from 3-cyano-2-pyridone precursors. The reaction with ethyl chloroacetate (B1199739) yields an O-alkylated intermediate, ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate. researchgate.net This intermediate, upon treatment with a base like potassium tert-butoxide, undergoes intramolecular cyclization to afford 3-amino-furo[2,3-b]pyridine-2-carboxamide derivatives. acs.orgmdpi.com

Table 1: Synthesis of Thienopyridine and Furopyridine Derivatives

| Starting Material | Reagent | Intermediate | Product | Citation |

|---|---|---|---|---|

| 3-Cyanopyridine-2(1H)-thione | 2-Chloroacetamide | 2-((3-Cyanopyridin-2-yl)thio)acetamide | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | mdpi.com |

| 3-Cyano-4,6-dimethyl-2-pyridone | Ethyl chloroacetate | Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate | 3-Amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate | researchgate.net |

| 2-Chloro-3-cyanopyridine | N-(3-chlorophenyl)-2-hydroxyacetamide | N-(3-chlorophenyl)-2-((3-cyanopyridin-2-yl)oxy)acetamide | 3-Amino-N-(3-chlorophenyl)furo[2,3-b]pyridine-2-carboxamide | acs.org |

Intramolecular Cyclization Pathways (e.g., Thorpe-Ziegler Reaction)

A key intramolecular cyclization for this class of compounds is the Thorpe-Ziegler reaction. This reaction is instrumental in the synthesis of thieno[2,3-b]pyridines from 2-(alkylthio)pyridine-3-carbonitrile intermediates. semanticscholar.org The reaction involves the base-catalyzed intramolecular cyclization between the C3-cyano group and an adjacent active methylene group on the side chain attached at the C2-position. sciforum.netscispace.com

For example, 2-((3-cyanopyridin-2-yl)thio)acetamide derivatives, formed by the S-alkylation of 3-cyanopyridine-2(1H)-thiones, undergo an intramolecular Thorpe-Ziegler cyclization when heated with a strong base like sodium ethoxide or potassium hydroxide. semanticscholar.orgsemanticscholar.org This process results in the formation of a 3-aminothieno[2,3-b]pyridine ring system, demonstrating a powerful strategy for creating fused heterocycles from precursors related to this compound. semanticscholar.orgmdpi.com

Condensation Reactions as Functionalization Strategies

Condensation reactions provide a direct method for functionalizing the this compound framework or its cyclized products. The active methylene group within the acetamide moiety can potentially react with aldehydes and ketones. More commonly documented are condensation reactions of the 3-amino group formed after the cyclization into thieno[2,3-b]pyridines. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides readily undergo condensation with ketones like cyclohexanone (B45756) in the presence of an acid catalyst to form the corresponding Schiff base (imino) derivatives. mdpi.com Similarly, chalcones can react with 2-cyanoacetamide (B1669375) in the presence of a base to yield highly substituted cyanopyridine derivatives. ekb.eg These reactions showcase how the core structure can be elaborated to introduce further diversity and complexity.

Exploration of Functional Group Interconversions on the this compound Framework

The functional groups present in this compound—the cyano and acetamide moieties—are amenable to a variety of interconversions, allowing for the synthesis of a wide range of analogs.

The cyano group (nitrile) is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to a primary amide (carboxamide) or further to a carboxylic acid. consensus.app It can also be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. vanderbilt.edu

The acetamide group also offers multiple avenues for transformation. The amide bond can be hydrolyzed to yield 2-amino-3-cyanopyridine (B104079) and acetic acid. Alternatively, the carbonyl group of the amide can be reduced to a methylene group (CH2) to form an ethylamine (B1201723) derivative using strong reducing agents like diborane. vanderbilt.edu These interconversions allow for the fine-tuning of the compound's properties by modifying its peripheral functional groups. ub.edu

Table 2: Potential Functional Group Interconversions

| Functional Group | Reaction | Reagent Example | Product Functional Group |

|---|---|---|---|

| Cyano (-CN) | Hydrolysis | H+ or OH-, H2O | Carboxamide (-CONH2) / Carboxylic Acid (-COOH) |

| Cyano (-CN) | Reduction | LiAlH4 or H2/Pd | Aminomethyl (-CH2NH2) |

| Acetamide (-NHCOCH3) | Hydrolysis | H+ or OH-, H2O | Amine (-NH2) |

| Acetamide (-NHCOCH3) | Reduction | B2H6 | Ethylamine (-NHCH2CH3) |

Research Applications and Potential in Advanced Materials Science

N-(3-cyanopyridin-2-yl)acetamide as a Building Block in Complex Organic Synthesis

The this compound scaffold is a valuable precursor in the multi-step synthesis of more complex and functionally diverse molecules. The presence of the cyano (-CN) and acetamide (B32628) (-NHCOCH₃) groups on the pyridine (B92270) ring offers reactive sites for various chemical transformations, making it an important intermediate in organic synthesis.

Scientists have utilized derivatives of this compound to build larger molecular architectures with specific biological or material properties. For instance, the related 2-((3-cyanopyridin-2-yl)thio)acetamide and 2-((3-cyanopyridin-2-yl)oxy)acetamide (B8696660) structures have been identified as key components in the development of novel enzyme inhibitors through virtual screening and subsequent chemical synthesis. acs.orgresearchgate.net In these studies, the cyanopyridine moiety serves as a core to which different functional groups are attached to optimize binding affinity with biological targets. acs.orgresearchgate.net

Table 1: Examples of Complex Molecules Synthesized from Cyanopyridine Scaffolds

| Derivative Class | Starting Scaffold | Application/Significance |

| Enzyme Inhibitors | 2-((3-cyanopyridin-2-yl)thio)acetamide | Development of human lactate (B86563) dehydrogenase A (LDHA) inhibitors. acs.org |

| Enzyme Inhibitors | 2-((3-cyanopyridin-2-yl)oxy)acetamide | Development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. researchgate.net |

| Fluorescent Compounds | 2-((3-cyanopyridin-2-yl)oxy)-N-phenylacetamide | Precursor for fluorescent 3-amino-furo[2,3-b]pyridine-2-carboxamides. bohrium.com |

| Hybrid Molecules | 3-cyanopyridin-2-one | Synthesis of quinazolin-4-one/3-cyanopyridin-2-one hybrids. grafiati.com |

Contributions to Electrical and Optical Materials Research

The inherent electronic properties of the cyanopyridine ring, characterized by its electron-withdrawing nature, make this compound and its derivatives promising candidates for advanced electrical and optical materials.

In the realm of optical materials, cyanopyridine derivatives have been shown to exhibit significant fluorescence. bohrium.com For example, a family of 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides, synthesized from a cyanopyridine precursor, displays notable fluorescent properties in aqueous solutions, suggesting their potential use as fluorescent sensors. bohrium.com Further research into cyanopyridone derivatives has revealed that these compounds can exhibit blue light emission in solution and yellow fluorescence in the solid state. researchgate.net This shift in emission color between different states is a key feature for applications in sensing and display technologies.

The application of these materials extends to organic light-emitting diodes (OLEDs). A study on phenylmethylene pyridineacetonitrile derivatives, which share the core cyanopyridine structure, demonstrated that their photophysical properties could be fine-tuned by altering the substitution pattern on the pyridine ring. rsc.org This molecular engineering led to the development of materials with high fluorescence quantum yields (up to 0.81 in a neat film) and their successful application as the light-emitting layer in non-doped OLEDs, achieving an external quantum efficiency of 4.31%. rsc.org These findings underscore the contribution of the cyanopyridine scaffold to the development of efficient and tunable organic electronic devices.

Table 2: Optical Properties of Selected Cyanopyridine Derivatives

| Derivative Type | Emission Properties | Potential Application | Reference |

| 3-Amino-furo[2,3-b]pyridine-2-carboxamide | Fluorescent in aqueous solutions | Fluorescent pH sensors | bohrium.com |

| Cyanopyridone derivatives | Blue emission (solution), Yellow fluorescence (solid) | Optical sensors, Displays | researchgate.net |

| Phenylmethylene pyridineacetonitrile | High fluorescence quantum yield (0.81) | Organic Light-Emitting Diodes (OLEDs) | rsc.org |

Investigation in Aggregation-Induced Emission Systems

A particularly exciting area of research for cyanopyridine-based compounds is their application in Aggregation-Induced Emission (AIE) systems. AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dissolved state become highly luminescent upon aggregation or in the solid state. rsc.org This property is the opposite of the more common aggregation-caused quenching (ACQ) and is attributed to the restriction of intramolecular motions (RIM) in the aggregated state. rsc.org

Several studies have highlighted that the cyanopyridine scaffold is an excellent structural component for creating AIE-active luminogens (AIEgens). A series of novel 3-cyanopyridine (B1664610) derivatives were synthesized and shown to exhibit distinct AIE effects. acs.org These materials are being explored for their ability to detect specific ions and nitroaromatic compounds. acs.org

The versatility of the cyanopyridine core allows for the design of AIEgens with tailored properties. For example, by combining a tetraphenylethylene (B103901) (TPE) unit with a cyanopyridine group, researchers have developed a long-wavelength AIEgen capable of selectively detecting heparin in serum with a significant fluorescence enhancement. acs.org In another study, cationic AIEgens based on cyanopyridinium salts were developed for multicolor imaging of mitochondria and for use as photosensitizers in photodynamic therapy. The investigation of phenylmethylene pyridineacetonitrile derivatives for OLEDs also confirmed their AIE characteristics, where the fluorescence emission was drastically intensified upon aggregate formation in a mixed-solvent system. rsc.org These examples demonstrate that the cyanopyridine unit is a key building block for designing advanced AIE materials with wide-ranging applications in chemosensing, bioimaging, and optoelectronics.

Future Perspectives and Uncharted Research Domains for N 3 Cyanopyridin 2 Yl Acetamide

Innovative Synthetic Methodologies and Process Intensification

The conventional synthesis of N-(3-cyanopyridin-2-yl)acetamide and its analogues often involves multi-step batch processes. nih.govacs.orgnih.gov Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes through process intensification. This involves designing processes that are significantly smaller, safer, and more energy-efficient than traditional ones. acs.org

One of the most promising approaches is the adoption of continuous flow chemistry . whiterose.ac.ukdokumen.pub Unlike batch reactors, flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions. whiterose.ac.uk The transfer of synthetic processes for related nitrogen-containing heterocycles into continuous packed-bed reactors (PBRs) has already demonstrated the potential for highly efficient and productive routes. whiterose.ac.uk Future work could focus on immobilizing catalysts or reagents involved in the synthesis of this compound, enabling their reuse and simplifying product purification.

Process intensification strategies could also involve the use of microwave-assisted synthesis to accelerate reaction times or the application of Design of Experiments (DoE) to rapidly optimize reaction conditions, maximizing yield and minimizing the formation of byproducts. whiterose.ac.uk These innovative methodologies could revolutionize the production of this compound derivatives, making them more accessible for various research and development applications.

A hypothetical comparison between traditional batch synthesis and a future flow chemistry approach is presented below.

| Feature | Traditional Batch Synthesis | Future Flow Chemistry Approach |

| Reactor Type | Round-bottom flask | Microreactor or Packed-Bed Reactor |

| Control | Limited control over heat/mass transfer | Precise control over temperature & residence time |

| Scalability | Difficult and non-linear | Straightforward by running longer or in parallel |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes |

| Efficiency | Lower space-time yield | High space-time yield |

| Purification | Often requires extensive chromatography | Potentially cleaner reaction profiles, simpler workup |

Advanced Characterization of Transient Species and Reaction Intermediates

The synthesis of this compound and related structures proceeds through several steps, involving the formation of transient species and reaction intermediates that are often not fully characterized. acs.orgsapub.org A deeper understanding of the reaction mechanisms requires the use of advanced analytical techniques capable of detecting and characterizing these short-lived molecules.

Future research could employ in-situ spectroscopic methods , such as rapid-scan FT-IR, process NMR, and Raman spectroscopy, to monitor reactions in real-time. These techniques can provide valuable information about the kinetics of the reaction and the structure of intermediates as they are formed and consumed. For example, the synthesis of related 2-((3-cyanopyridin-2-yl)thio)acetamides involves the initial formation of a thioether intermediate from a chloropyridine precursor. acs.org Advanced spectroscopic methods could precisely track the conversion of the starting materials and the appearance of this intermediate.

Furthermore, sophisticated mass spectrometry techniques , such as electrospray ionization (ESI-MS) coupled with tandem mass spectrometry (MS/MS), can be used to trap and fragment reactive intermediates, providing insights into their elemental composition and structure. By elucidating the structures of these transient species, researchers can gain a more complete picture of the reaction pathway, enabling more rational control over the reaction outcome and the suppression of unwanted side reactions.

Comprehensive Theoretical Modeling of Complex Reaction Networks

While experimental work provides essential data, comprehensive theoretical modeling offers a powerful complementary approach to understanding the complex reaction networks involved in the synthesis of this compound. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) , can be used to map out the potential energy surface of a reaction, identifying the most likely pathways and the transition states connecting reactants, intermediates, and products. researchgate.netmdpi.com

Future research can extend these computational analyses to model the entire reaction network. This would involve calculating the thermodynamic stability and reactivity of all potential species, including starting materials, reagents, intermediates, products, and byproducts. Such models can predict reaction outcomes under different conditions, guiding experimental efforts to optimize yield and selectivity. For instance, in the synthesis of related quinazolinone/3-cyanopyridin-2-one hybrids, a multi-component reaction is employed. nih.gov Theoretical modeling could unravel the intricate sequence of bond-forming events in such complex transformations.

These computational studies can also provide insights that are difficult or impossible to obtain experimentally, such as the precise geometry of transition states and the nature of non-covalent interactions that may influence reactivity. mdpi.com

Computational Design and Predictive Modeling

The scaffold of this compound has been identified as a promising starting point for the development of biologically active molecules, such as enzyme inhibitors. nih.govnih.gov Computational design and predictive modeling are set to play a crucial role in the rational design of new derivatives with enhanced potency and selectivity.

Virtual screening and molecular docking are powerful in-silico techniques that have already been successfully used to identify cyanopyridine-based compounds as inhibitors for targets like indoleamine-2,3-dioxygenase 1 (IDO1) and lactate (B86563) dehydrogenase A (LDHA). nih.govnih.govresearchgate.net Future efforts will likely involve screening vast virtual libraries of this compound analogues against a wider range of biological targets.

Beyond simple docking, more advanced predictive models can be developed using Quantitative Structure-Activity Relationship (QSAR) studies and machine learning algorithms. By correlating the structural features of a series of compounds with their biological activity, these models can predict the activity of novel, yet-to-be-synthesized molecules. mdpi.com This predictive power can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical computational tool that can assess the drug-likeness of designed compounds early in the development pipeline, reducing the likelihood of late-stage failures. mdpi.com

| Modeling Technique | Application in this compound Research |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to a target protein. nih.gov |

| Virtual Screening | Identifying potential new biological targets or potent hits from large compound libraries. nih.govresearchgate.net |

| QSAR | Building models to predict the biological activity of new analogues based on their structure. |

| ADMET Prediction | Assessing the potential pharmacokinetic and safety profiles of designed compounds. mdpi.com |

Exploration of Novel Supramolecular Assemblies and Coordination Chemistry

The this compound molecule possesses multiple sites capable of engaging in non-covalent interactions and coordinating to metal ions. These include the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the cyano group, and the oxygen and nitrogen atoms of the acetamide (B32628) group. uni.lu These features make it an excellent candidate for building complex supramolecular assemblies and coordination polymers. acs.orgmdpi.comuni-siegen.de

Future research is expected to delve into the coordination chemistry of this compound with a variety of metal ions. mdpi.com Depending on the metal's coordination preferences and the reaction conditions, a range of structures from simple mononuclear complexes to intricate multi-dimensional metal-organic frameworks (MOFs) could be synthesized. mdpi.com The resulting materials could exhibit interesting properties, such as porosity, luminescence, or catalytic activity. The study of related pyridinecarboxylate ligands has shown how they can form unusual multi-component compounds stabilized by a network of hydrogen bonding and π-stacking interactions. mdpi.com

The field of supramolecular chemistry will also be crucial for understanding how these molecules self-assemble in the solid state through hydrogen bonding and other non-covalent interactions. researchgate.net Crystal engineering principles can be applied to design specific solid-state architectures with desired physical properties. Theoretical tools like Hirshfeld surface analysis and the Noncovalent Interaction (NCI) plot index can be used to visualize and quantify the intermolecular forces that govern the crystal packing. researchgate.netmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.